Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is a heterocyclic compound containing a thiophene ring. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, interact with cellular receptors, and disrupt microbial cell membranes . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-hydroxy-2-thiophene carboxylate
- Methyl 4-hydroxy-2-methylthiophene-3-carboxylate
- Ethyl 2-methylthiophene-3-carboxylate
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an ester group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-hydroxy-2-methylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-3-11-8(10)7-5(2)12-4-6(7)9/h4,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPCKKGNETVBMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305384 | |
Record name | ethyl 4-hydroxy-2-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-82-9 | |
Record name | NSC170617 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-hydroxy-2-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate used in the synthesis of Thieno[3,2-b]thiophenes and Thieno[3,2-b]furans?
A1: The research highlights a novel synthetic approach utilizing this compound as a key starting material []. The methodology capitalizes on the reactivity of the compound's hydroxyl group and its ability to undergo both C- and O-alkylation reactions with α-halo ketones. This alkylation step is followed by a targeted cyclization reaction, ultimately leading to the formation of the desired Thieno[3,2-b]thiophenes and Thieno[3,2-b]furans. This approach provides a flexible and efficient route to access a variety of substituted thienothiophenes and thienofurans, expanding the possibilities for exploring their potential applications.
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